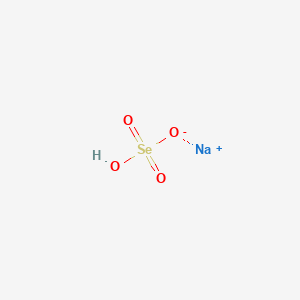
Selenate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenate sodium is a chemical compound that is used in various scientific research applications. It is a salt of selenic acid and sodium, and it is commonly used as a source of selenium in laboratory experiments. Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body.
Aplicaciones Científicas De Investigación
Selenate sodium is widely used in scientific research applications. It is commonly used as a source of selenium in laboratory experiments. Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body. Selenate sodium is also used in the production of glass, ceramics, and pigments.
Mecanismo De Acción
Selenium is an essential trace element that is required for the proper functioning of various enzymes in the human body. Selenate sodium is a source of selenium, and it is converted to selenite in the body. Selenite is then converted to selenocysteine, which is incorporated into various proteins. Selenocysteine is a rare amino acid that is found in various enzymes, including glutathione peroxidase and thioredoxin reductase. These enzymes are involved in various biochemical and physiological processes in the human body.
Efectos Bioquímicos Y Fisiológicos
Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body. It is involved in the production of glutathione, which is a powerful antioxidant that helps to protect cells from damage. Selenium is also involved in the metabolism of thyroid hormones and the immune system. Deficiency of selenium can lead to various health problems, including Keshan disease, Kashin-Beck disease, and infertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Selenate sodium is commonly used as a source of selenium in laboratory experiments. It is advantageous because it is readily available and easy to use. It is also relatively inexpensive compared to other sources of selenium. However, selenate sodium has some limitations for lab experiments. It is hygroscopic, which means it absorbs moisture from the air. This can lead to inaccuracies in experiments that require precise measurements. Selenate sodium is also toxic in high doses, which can be a potential hazard in the laboratory.
Direcciones Futuras
There are several future directions for research on selenate sodium. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the role of selenium in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage of selenium for various health benefits and to investigate the potential interactions between selenium and other nutrients.
Métodos De Síntesis
Selenate sodium can be synthesized by reacting sodium hydroxide with selenic acid. The reaction produces selenate sodium and water. The chemical equation for the reaction is as follows:
NaOH + H2SeO4 → Na2SeO4 + H2O
The resulting selenate sodium is a white crystalline powder that is soluble in water.
Propiedades
Número CAS |
10112-94-4 |
|---|---|
Nombre del producto |
Selenate sodium |
Fórmula molecular |
H2NaO4Se |
Peso molecular |
166.97 g/mol |
Nombre IUPAC |
sodium;hydrogen selenate |
InChI |
InChI=1S/Na.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
KFHBCMUZVUZZDF-UHFFFAOYSA-M |
SMILES isomérico |
O[Se](=O)(=O)[O-].[Na+] |
SMILES |
O[Se](=O)(=O)[O-].[Na+] |
SMILES canónico |
O[Se](=O)(=O)[O-].[Na+] |
Números CAS relacionados |
13410-01-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



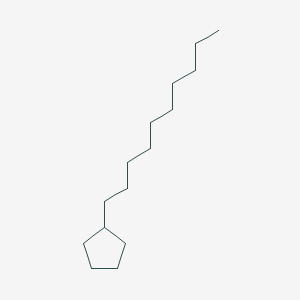
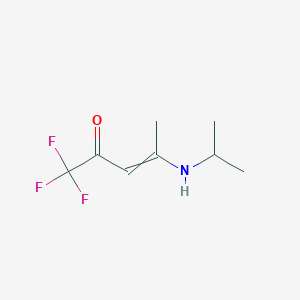
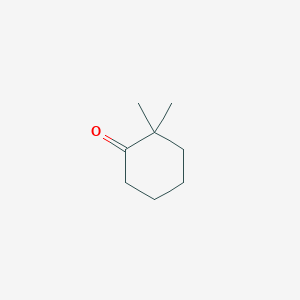
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
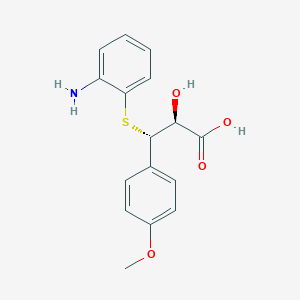
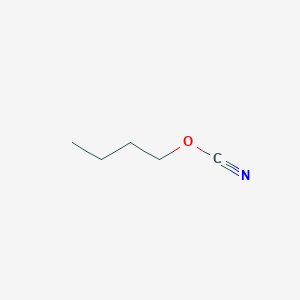
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
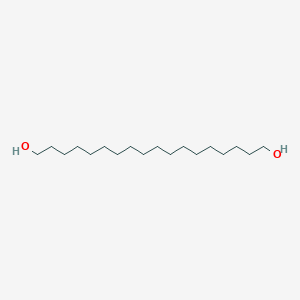
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
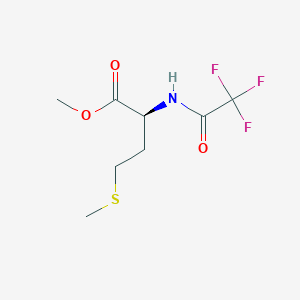
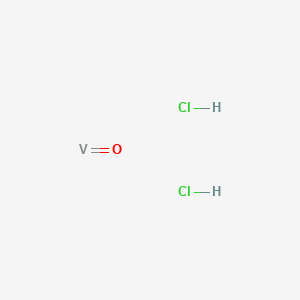
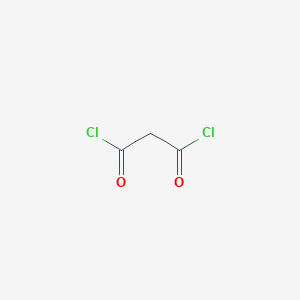
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)